![molecular formula C14H20 B14402412 3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene CAS No. 87482-35-7](/img/structure/B14402412.png)
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[5.5]undecane framework, which is a bicyclic system where two rings are connected through a single carbon atom. The presence of the propan-2-ylidene group adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)spiro[5One common method involves the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides and sulfonyl allenols . This method provides a straightforward route to the desired spirocyclic structure under mild conditions.
Industrial Production Methods
While specific industrial production methods for 3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the propan-2-ylidene group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated spirocyclic compounds.
Aplicaciones Científicas De Investigación
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene involves its interaction with specific molecular targets and pathways. For instance, its role as a kinase inhibitor suggests that it binds to the ATP-binding site of kinases, thereby inhibiting their activity . This interaction can disrupt signaling pathways involved in inflammation and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undeca-1,8-dien-3-one: Another spirocyclic compound with a similar core structure but different functional groups.
2,4-Dimethyl-3-aza-spiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile: A derivative with additional nitrogen atoms and nitrile groups.
Uniqueness
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene is unique due to the presence of the propan-2-ylidene group, which imparts distinct chemical properties and reactivity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
87482-35-7 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
3-propan-2-ylidenespiro[5.5]undeca-1,4-diene |
InChI |
InChI=1S/C14H20/c1-12(2)13-6-10-14(11-7-13)8-4-3-5-9-14/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Clave InChI |
ANVNCVKZVRJIBU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C=CC2(CCCCC2)C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


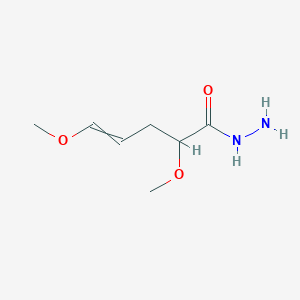
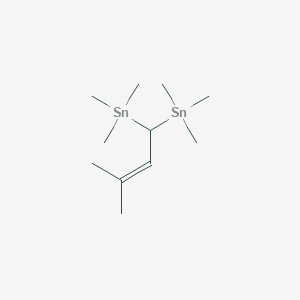
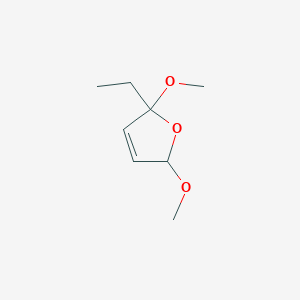
![12-[(Oxiran-2-yl)methoxy]-12-azadispiro[4.1.4~7~.2~5~]tridec-8-ene-6,13-dione](/img/structure/B14402349.png)
![3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one](/img/structure/B14402351.png)
![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)
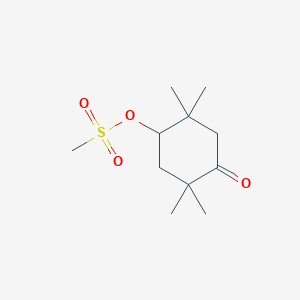
![3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14402356.png)
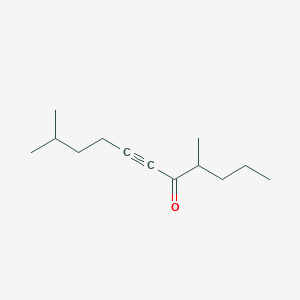
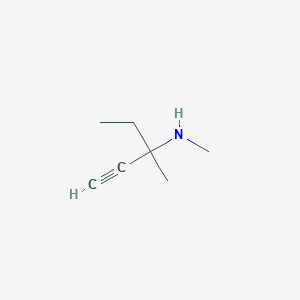
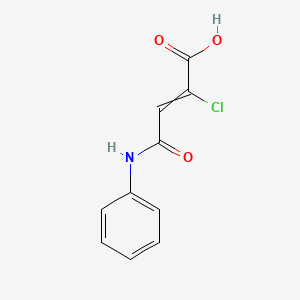
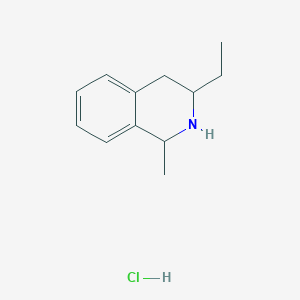
![3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14402400.png)
![2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14402410.png)
